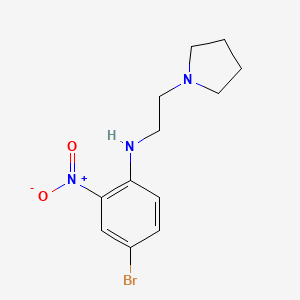
(4-Bromo-2-nitro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine
Cat. No. B8439555
M. Wt: 314.18 g/mol
InChI Key: WRZNXAUXQMQJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07452911B2
Procedure details


100 mg Raney Nickel are added to a solution of 1.00 g (3.18 mmol) (4-bromo-2-nitro-phenyl)-(2-pyrrolidin-1-yl-ethyl)-amine in 100 mL MeOH. The reaction solution is stirred for 15 min at 3 bar H2 and RT. After filtration the solvent is eliminated i.vac. and the product is further reacted without purification.
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)=[C:4]([N+:16]([O-])=O)[CH:3]=1>[Ni].CO>[Br:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:8][CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][CH2:14][CH2:15]2)=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)NCCN1CCCC1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution is stirred for 15 min at 3 bar H2 and RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
and the product is further reacted without purification
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C(=CC1)NCCN1CCCC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
